An In-depth Technical Guide to (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
An In-depth Technical Guide to (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
Abstract: This document provides a comprehensive technical overview of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate, a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic and purification protocol, outline methods for its analytical characterization, and discuss its significant applications in the development of therapeutic agents, particularly protease inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Importance
(R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate, also known as Boc-D-cyclohexylalaninol, is a non-proteinogenic amino alcohol derivative. Its structure is characterized by a cyclohexylalanine backbone where the carboxylic acid has been reduced to a primary alcohol and the amine is protected by a tert-butoxycarbonyl (Boc) group. This specific combination of a chiral center, a bulky lipophilic cyclohexyl group, a primary hydroxyl group, and an acid-labile protecting group makes it an exceptionally valuable intermediate in asymmetric synthesis.
The strategic importance of this molecule lies in its utility as a precursor for constructing complex molecular architectures, particularly in peptidomimetics and small molecule inhibitors.[1] The cyclohexyl moiety often serves to occupy hydrophobic pockets in enzyme active sites, such as those found in various proteases, enhancing binding affinity and potency. The hydroxyl and protected amine groups provide versatile handles for subsequent chemical modifications and peptide bond formation.
Key Identifiers:
-
IUPAC Name: tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate
-
CAS Number: 168960-20-9
-
Molecular Formula: C₁₄H₂₇NO₃
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The properties of Boc-D-cyclohexylalaninol are summarized below. The Boc group and the cyclohexyl ring contribute to its solubility in a wide range of organic solvents, while the hydroxyl and carbamate moieties allow for some degree of polarity.
| Property | Value | Source |
| Molecular Weight | 257.38 g/mol | PubChem |
| Appearance | White to off-white solid | [2] |
| Melting Point | 64 - 67 °C | [2] |
| Boiling Point | Data not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | General knowledge |
| SMILES | C1CCC(CC1)CNC(=O)OC(C)(C)C | PubChem |
| InChIKey | PQNXLHERNXHGEB-SCSAIBSYSA-N | PubChem |
Synthesis and Purification: A Validated Protocol
The synthesis of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is most commonly and efficiently achieved starting from the commercially available amino acid, D-cyclohexylalanine. The synthetic strategy involves two key transformations: protection of the amine and reduction of the carboxylic acid.
Causality in Experimental Design:
-
Amine Protection: The amine functionality is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the reducing conditions required for the subsequent step and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups in a larger synthetic scheme. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3]
-
Carboxylic Acid Reduction: The carboxylic acid of the N-Boc protected amino acid is then reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF) or lithium aluminium hydride (LAH). However, a safer and highly effective method involves a two-step procedure via a mixed anhydride, which is then reduced with sodium borohydride (NaBH₄). This method avoids the use of highly pyrophoric reagents like LAH and often results in cleaner reactions with higher yields.
Diagram: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Synthetic pathway for Boc-D-cyclohexylalaninol.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Part A: Synthesis of N-Boc-D-cyclohexylalanine
-
Setup: To a 500 mL round-bottom flask, add D-cyclohexylalanine (1 equiv.), 1,4-dioxane, and a 1M aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M KHSO₄ solution. A white precipitate will form.
-
Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-D-cyclohexylalanine as a white solid.
Part B: Synthesis of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
-
Activation: Dissolve the N-Boc-D-cyclohexylalanine (1 equiv.) from Part A in anhydrous tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to -15 °C.
-
Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1 equiv.). Stir the resulting slurry at -15 °C for 15-20 minutes. A white precipitate of NMM·HCl will form.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2 equiv.) in water and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride slurry dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Monitoring & Quenching: Stir the reaction mixture vigorously for 1-2 hours. Monitor by TLC. Once complete, cautiously quench the reaction by adding 1M HCl until the effervescence ceases.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a pure white solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is employed for full characterization.
Diagram: Analytical Workflow
This diagram outlines the standard procedure for confirming the structure and purity of the final compound.
Caption: Logical workflow for analytical characterization.
Spectroscopic Data
The following data are representative for the successful synthesis of the title compound.
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~4.90 (d, 1H, NH), ~3.70-3.55 (m, 3H, CH-NH and CH₂-OH), ~2.20 (br s, 1H, OH), ~1.80-1.60 (m, 5H, cyclohexyl), 1.45 (s, 9H, C(CH₃)₃), ~1.30-1.05 (m, 8H, cyclohexyl and CH₂-cyclohexyl).
-
Expert Interpretation: The broad singlet around 4.90 ppm is characteristic of the carbamate N-H proton. The singlet at 1.45 ppm integrating to 9 protons is the hallmark of the Boc protecting group. The multiplets between 3.55 and 3.70 ppm correspond to the methine proton adjacent to the nitrogen and the two diastereotopic protons of the CH₂OH group.
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~156.5 (C=O, carbamate), ~79.5 (C(CH₃)₃), ~66.0 (CH₂-OH), ~52.0 (CH-NH), ~40.5 (CH₂-cyclohexyl), ~34.5, ~33.5, ~32.5 (cyclohexyl CH₂), ~28.5 (C(CH₃)₃), ~26.5, ~26.0 (cyclohexyl CH₂).
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₁₄H₂₇NO₃Na [M+Na]⁺: 280.1883; Found: 280.1885.
Infrared (IR) Spectroscopy (ATR):
-
ν (cm⁻¹): ~3350 (O-H and N-H stretch), ~2920, 2850 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch).
Applications in Drug Development
(R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is not an active pharmaceutical ingredient (API) itself but is a high-value chiral intermediate. Its primary application is in the synthesis of protease inhibitors, a class of drugs used to treat viral diseases (e.g., HIV, Hepatitis C) and other conditions.[1]
-
HIV Protease Inhibitors: The hydroxyethylamine isostere is a classic transition-state mimic for the cleavage of peptide bonds by aspartyl proteases like HIV protease. Boc-D-cyclohexylalaninol serves as a precursor to the "P1" residue in many peptidomimetic inhibitors, where the cyclohexyl side chain fits into the hydrophobic S1 pocket of the enzyme.
-
Hepatitis C Virus (HCV) Protease Inhibitors: Similarly, it has been used in the synthesis of inhibitors targeting the HCV NS3/4A serine protease.
-
Other Therapeutic Targets: The structural motif is also found in inhibitors of other enzymes, such as renin and β-secretase (BACE1), which are targets for hypertension and Alzheimer's disease, respectively.[1]
Safety and Handling
As a laboratory chemical, (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate requires careful handling in accordance with good laboratory practices.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the material.[2][4][7]
References
-
Fisher Scientific. (2024). Safety Data Sheet: N-Boc-3-cyclohexyl-D-alanine.
-
ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
-
PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
-
PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.
-
Thermo Fisher Scientific. (2009). Safety Data Sheet.
-
Biosynth. (2022). Safety Data Sheet: Boc-L-Cha-OH.
-
Benchchem. tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4.
-
Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-cyclohexylglycinol.
-
AAPPTec. MSDS - Safety Data Sheet: Boc-D-Alaninol.
-
ChemScene. tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4.
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
-
Synthetic Pages. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
-
PrepChem.com. Synthesis of Step 3: (2R,3S)-N-[(tert-Butyloxy) carbonyl]-3-amino-4-cyclohexyl-2-(triisopropylsilyloxy) butan-1-ol.
-
National Center for Biotechnology Information. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. PubMed.
-
MDPI. (2009). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).
-
Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
PubChem. tert-butyl N-[1-[(2S)-3-cyclohexyl-1-[[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-4-oxo-1-[(3R)-2-oxo-3,4-dihydropyrrol-3-yl]butan-2-yl]amino]-1-oxopropan-2-yl]-2-oxo-3-pyridinyl]carbamate.
-
Amanote Research. Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino).
-
PubChem. tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate.
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
-
Synthonix. tert-Butyl (1-hydroxypropan-2-yl)carbamate.
-
Sigma-Aldrich. 20-(tert-Butoxy)-20-oxoicosanoic acid.
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).
Sources
- 1. Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. prepchem.com [prepchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
